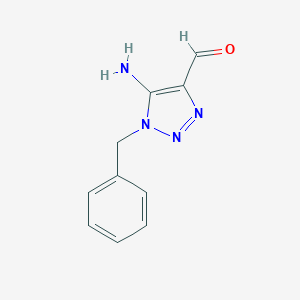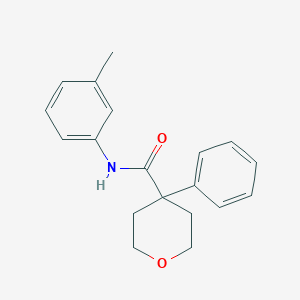![molecular formula C22H18N2OS2 B290292 8-benzyl-9-(methylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290292.png)
8-benzyl-9-(methylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-benzyl-9-(methylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 8-benzyl-9-(methylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one involves the inhibition of various enzymes and signaling pathways. In cancer therapy, it inhibits the activity of topoisomerase II, which is essential for DNA replication and cell division. In antimicrobial activity, it inhibits the activity of bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. In anti-inflammatory effects, it inhibits the production of inflammatory cytokines by inhibiting the activation of NF-kB signaling pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 8-benzyl-9-(methylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one include the induction of apoptosis, cell cycle arrest, and reduction of inflammation. It has also been found to have antioxidant properties, which can protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 8-benzyl-9-(methylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one in lab experiments include its potential applications in cancer therapy, antimicrobial activity, and anti-inflammatory effects. However, the limitations include its low solubility in water, which can affect its bioavailability, and its potential toxicity, which requires further investigation.
Zukünftige Richtungen
There are several future directions for the research on 8-benzyl-9-(methylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one. These include the investigation of its potential applications in other fields such as neurodegenerative diseases, cardiovascular diseases, and diabetes. Further studies are also needed to determine its toxicity and pharmacokinetics in vivo. The development of more efficient synthesis methods and analogs of this compound can also lead to the discovery of new potential applications.
Synthesemethoden
The synthesis of 8-benzyl-9-(methylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one involves the reaction of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with benzyl bromide and methylthioacetate in the presence of a base such as potassium carbonate. The resulting product is then subjected to cyclization with 2,4-pentanedione to form the final compound.
Wissenschaftliche Forschungsanwendungen
8-benzyl-9-(methylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one has shown potential in various scientific research fields, including cancer therapy, antimicrobial activity, and anti-inflammatory effects. In cancer therapy, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In antimicrobial activity, it has shown promising results against various bacteria and fungi. In anti-inflammatory effects, it has been found to reduce inflammation by inhibiting the production of inflammatory cytokines.
Eigenschaften
Molekularformel |
C22H18N2OS2 |
|---|---|
Molekulargewicht |
390.5 g/mol |
IUPAC-Name |
13-benzyl-14-methylsulfanyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one |
InChI |
InChI=1S/C22H18N2OS2/c1-26-22-23-20-18(21(25)24(22)13-14-7-3-2-4-8-14)17-12-11-15-9-5-6-10-16(15)19(17)27-20/h2-10H,11-13H2,1H3 |
InChI-Schlüssel |
MXBWVUWONBYREB-UHFFFAOYSA-N |
SMILES |
CSC1=NC2=C(C3=C(S2)C4=CC=CC=C4CC3)C(=O)N1CC5=CC=CC=C5 |
Kanonische SMILES |
CSC1=NC2=C(C3=C(S2)C4=CC=CC=C4CC3)C(=O)N1CC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4,6-Bis[(3-methyl-2-butenyl)sulfanyl]-5-pyrimidinecarbaldehyde](/img/structure/B290213.png)
![5,5,10-trimethyl-3,8-diphenyl-1-(trifluoromethyl)-5a,6,8,10b-tetrahydro-3H,5H-pyrazolo[4'',3'':5',6']pyrano[4',3':4,5]thiopyrano[2,3-c]pyrazole](/img/structure/B290216.png)



![4-[(2-amino-6-oxo-3H-purin-9-yl)sulfonyl]benzoic acid](/img/structure/B290223.png)


![N-{4-acetyl-5-[3,4-bis(benzyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B290228.png)
![5-(2,4-dichlorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B290231.png)

![3-chloro-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide](/img/structure/B290236.png)